

Sulfo-Cyanine5.5 Amine: A Technical Guide for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulfo-Cyanine5.5 amine**

Cat. No.: **B12409592**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core features, advantages, and applications of **Sulfo-Cyanine5.5 amine**, a superior far-red fluorescent dye. Designed for professionals in research and drug development, this document provides detailed quantitative data, experimental protocols, and visualizations to facilitate its integration into advanced studies.

Core Features and Advantages

Sulfo-Cyanine5.5 amine is a highly water-soluble fluorescent dye specifically engineered for near-infrared (NIR) applications, including *in vivo* imaging.^{[1][2]} Its structure incorporates four sulfonate groups, which impart excellent hydrophilicity, a key advantage for biological applications in aqueous environments.^{[1][2][3][4]} This high water solubility minimizes the need for organic solvents and reduces the tendency of the dye to aggregate, a common issue with more hydrophobic dyes.

The dye possesses a primary aliphatic amine group, which allows for covalent conjugation to various electrophilic groups on target biomolecules, such as activated esters (e.g., NHS esters) or epoxides.^{[1][2][3][4]} This amine group is separated from the fluorophore by a linker, which helps to maintain the fluorescence properties of the dye after conjugation.^{[1][2]}

Key advantages of **Sulfo-Cyanine5.5 amine** include:

- High Water Solubility: The presence of sulfonate groups ensures excellent solubility in aqueous buffers, simplifying experimental workflows and improving the performance of bioconjugates.[1][2][3][4]
- Far-Red to Near-Infrared (NIR) Fluorescence: With an excitation maximum around 673-675 nm and an emission maximum around 691-694 nm, Sulfo-Cyanine5.5 operates in a spectral region with minimal autofluorescence from biological tissues, leading to a high signal-to-noise ratio in imaging applications.[1][5]
- High Molar Extinction Coefficient and Quantum Yield: Sulfo-Cyanine5.5 exhibits a very high molar extinction coefficient and a good fluorescence quantum yield, resulting in exceptionally bright fluorescent conjugates.[1][5]
- Versatile Conjugation Chemistry: The primary amine group enables straightforward covalent labeling of a wide range of biomolecules, including proteins, antibodies, and nucleic acids.[1][2][3][4][6]
- Enhanced Photostability: As a member of the cyanine dye family, it offers good photostability, which is crucial for demanding imaging experiments.[5]

Quantitative Data

The photophysical and chemical properties of **Sulfo-Cyanine5.5 amine** are summarized in the tables below for easy reference and comparison.

Table 1: Spectral Properties of **Sulfo-Cyanine5.5 Amine**

Property	Value	Reference
Excitation Maximum (λ_{ex})	673 nm	[1]
Emission Maximum (λ_{em})	691 nm	[1]
Molar Extinction Coefficient (ϵ)	211,000 L·mol ⁻¹ ·cm ⁻¹	[1]
Fluorescence Quantum Yield (Φ)	0.21	[1]
Correction Factor (CF ₂₆₀)	0.09	[1]
Correction Factor (CF ₂₈₀)	0.11	[1]

Table 2: General Properties of **Sulfo-Cyanine5.5 Amine**

Property	Value	Reference
Molecular Weight	1077.41 g/mol	[1]
Molecular Formula	C ₄₆ H ₅₄ K ₂ N ₄ O ₁₃ S ₄	[1]
Appearance	Dark blue solid	[1]
Solubility	Highly soluble in water	[1] [2] [3]
Storage Conditions	-20°C in the dark, desiccated	[1] [2]

Experimental Protocols

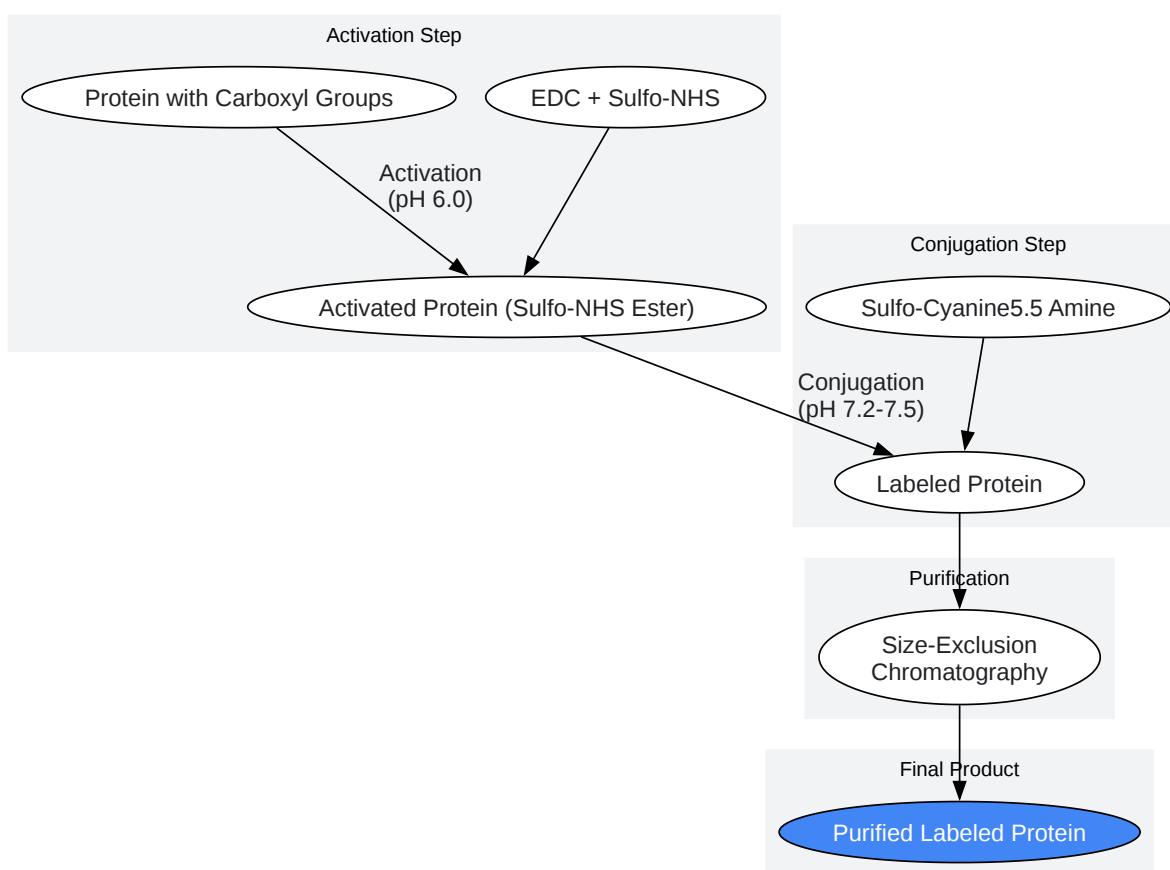
The following section details a general methodology for the conjugation of **Sulfo-Cyanine5.5 amine** to a protein containing accessible carboxyl groups using EDC/Sulfo-NHS chemistry. This two-step process first activates the carboxyl groups on the protein to form a more stable amine-reactive intermediate, which then reacts with the amine group of the Sulfo-Cyanine5.5 dye.

Protocol: Covalent Conjugation of Sulfo-Cyanine5.5 Amine to a Protein via EDC/Sulfo-NHS Chemistry

I. Materials and Reagents:

- Protein to be labeled (with accessible carboxyl groups)
- **Sulfo-Cyanine5.5 amine**
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
- Purification Column: Sephadex G-25 or equivalent size-exclusion chromatography column
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

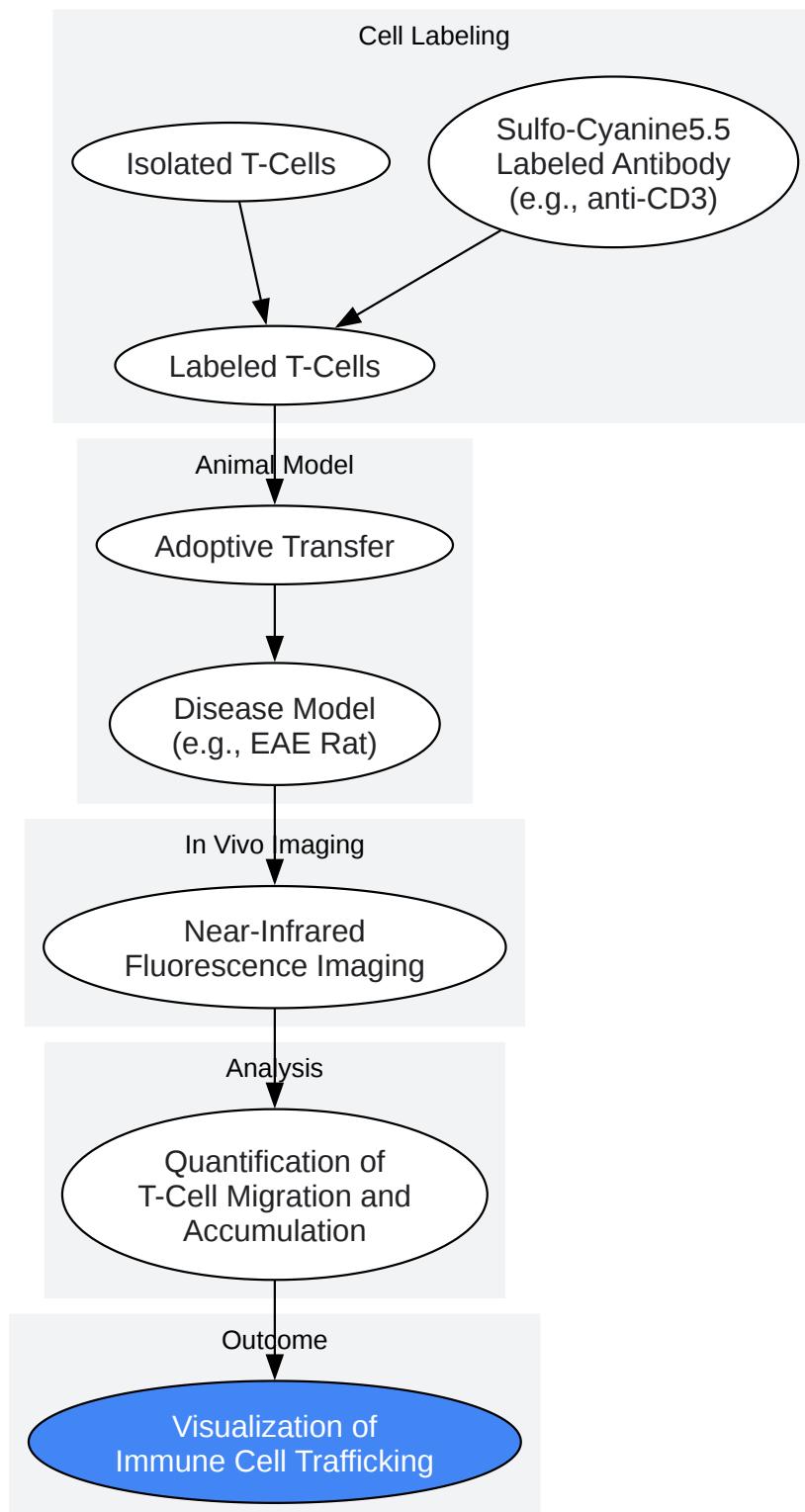
II. Procedure:


- Protein Preparation:
 - Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.
 - Ensure the buffer is free of extraneous amines or carboxylates.
- Activation of Protein Carboxyl Groups:
 - Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
 - Add EDC and Sulfo-NHS to the protein solution. A common starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the protein.
 - Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
- Removal of Excess Activation Reagents (Optional but Recommended):

- To improve the efficiency of the subsequent conjugation step, remove excess EDC and Sulfo-NHS by buffer exchange into the Coupling Buffer using a desalting column (e.g., Sephadex G-25).
- Conjugation of **Sulfo-Cyanine5.5 Amine**:
 - Prepare a stock solution of **Sulfo-Cyanine5.5 amine** in anhydrous DMF or DMSO (e.g., 10 mg/mL).
 - Add the **Sulfo-Cyanine5.5 amine** stock solution to the activated protein solution. A 10- to 20-fold molar excess of the dye over the protein is a good starting point for optimization.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
- Quenching of the Reaction:
 - Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted Sulfo-NHS esters.
 - Incubate for 30 minutes at room temperature.
- Purification of the Conjugate:
 - Separate the labeled protein from unreacted dye and other small molecules by size-exclusion chromatography (e.g., Sephadex G-25 column) equilibrated with a suitable storage buffer (e.g., PBS).
 - Collect the fractions containing the fluorescently labeled protein.
- Characterization of the Conjugate:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~673 nm (for Sulfo-Cyanine5.5).

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of **Sulfo-Cyanine5.5 amine**.


General Workflow for Protein Labeling with Sulfo-Cyanine5.5 Amine

[Click to download full resolution via product page](#)

Caption: Workflow for protein labeling with **Sulfo-Cyanine5.5 amine**.

In Vivo T-Cell Tracking Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for in vivo T-cell tracking using Sulfo-Cyanine5.5.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. resources.tocris.com [resources.tocris.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- To cite this document: BenchChem. [Sulfo-Cyanine5.5 Amine: A Technical Guide for Advanced Fluorescence Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12409592#key-features-and-advantages-of-sulfo-cyanine5-5-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com